molecular formula C16H26N2O6 B14013758 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B14013758
M. Wt: 342.39 g/mol
InChI Key: WIJCZYBCVKQZRX-UHFFFAOYSA-N
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Description

3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound that belongs to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three interconnected rings of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butoxycarbonyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its dual Boc-protected hydrazineyl groups, which provide enhanced stability and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and potential drug candidates .

Properties

Molecular Formula

C16H26N2O6

Molecular Weight

342.39 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C16H26N2O6/c1-13(2,3)23-11(21)17-18(12(22)24-14(4,5)6)16-7-15(8-16,9-16)10(19)20/h7-9H2,1-6H3,(H,17,21)(H,19,20)

InChI Key

WIJCZYBCVKQZRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)(C2)C(=O)O

Origin of Product

United States

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